4-[Methyl(pyridin-3-yl)amino]phenol
Description
4-[Methyl(pyridin-3-yl)amino]phenol is a synthetic aromatic compound featuring a phenol core substituted with a methyl(pyridin-3-yl)amino group. This structure combines the electron-rich phenol moiety with the nitrogen-containing pyridine ring, enabling diverse chemical interactions. For instance, pyridine-phenol hybrids are known for their antibacterial, receptor-binding, and catalytic properties .
Properties
IUPAC Name |
4-[methyl(pyridin-3-yl)amino]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-14(11-3-2-8-13-9-11)10-4-6-12(15)7-5-10/h2-9,15H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTKXPUCQVUMUOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)O)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Methyl(pyridin-3-yl)amino]phenol typically involves the reaction of 4-aminophenol with 3-methylpyridine under specific conditions. One common method includes the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the phenol and pyridine moieties. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
On an industrial scale, the production of 4-[Methyl(pyridin-3-yl)amino]phenol may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon (Pd/C) can be employed to accelerate the reaction, and the use of automated systems ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[Methyl(pyridin-3-yl)amino]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
4-[Methyl(pyridin-3-yl)amino]phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-[Methyl(pyridin-3-yl)amino]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In the case of receptor interaction, it may act as an agonist or antagonist, modulating the receptor’s signaling pathways.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The presence of electron-withdrawing groups (e.g., chloro in ) increases molecular weight and melting points compared to 4-[Methyl(pyridin-3-yl)amino]phenol, which lacks such groups. The methyl group in the target compound likely enhances lipophilicity relative to hydroxyl- or methoxy-substituted phenols (e.g., 4-(ethoxymethyl)phenol in ) .
- Spectral Data : Pyridine-containing compounds in exhibit characteristic ¹H NMR shifts at δ 6.5–8.5 ppm for aromatic protons, comparable to the target compound’s expected spectral profile .
Antimicrobial Activity
Triazole-pyridine hybrids () demonstrate potent antibacterial activity due to their ability to disrupt microbial cell membranes or enzyme functions. For example, derivatives with pyridin-3-yl and triazole moieties show MIC values <10 µg/mL against Staphylococcus aureus. The absence of a triazole ring in 4-[Methyl(pyridin-3-yl)amino]phenol may reduce its antimicrobial efficacy but could favor alternative mechanisms, such as antioxidant or anti-inflammatory effects .
Receptor Binding and CNS Activity
The tertiary amine in 4-[Methyl(pyridin-3-yl)amino]phenol may enhance blood-brain barrier penetration, positioning it as a candidate for neuroactive drug development .
Anticancer Potential
Phenolic derivatives from Pleione bulbocodioides () show cytotoxicity against LA795 lung adenocarcinoma cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
